Ethyl (2-hydroxyethoxy)acetate

Description

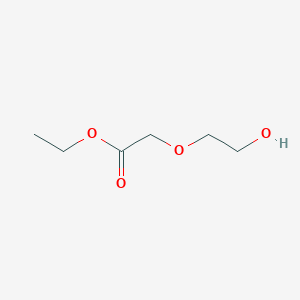

Ethyl (2-hydroxyethoxy)acetate is an ester derivative characterized by a hydroxyethoxy side chain attached to an acetate backbone. This compound has been identified in bioactive extracts, such as the ethyl acetate fraction of Pyrrosia petiolosa, where it constitutes 0.86% of the composition . Its hydroxyethoxy group likely enhances hydrophilicity and biological interactions, making it relevant in pharmaceutical and biochemical contexts.

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

ethyl 2-(2-hydroxyethoxy)acetate |

InChI |

InChI=1S/C6H12O4/c1-2-10-6(8)5-9-4-3-7/h7H,2-5H2,1H3 |

InChI Key |

BBEPTFZHBAGTBX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield (2-hydroxyethoxy)acetic acid and ethanol.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (H₂SO₄, 100–150°C) | Water | (2-Hydroxyethoxy)acetic acid | 85–92% | |

| Basic (NaOH, reflux) | Aqueous NaOH | Sodium (2-hydroxyethoxy)acetate | 78–85% |

Industrial processes often employ continuous reactors with water removal to shift equilibrium toward hydrolysis.

Oxidation Reactions

The terminal hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | 2-(2-Ketoethoxy)acetic acid | Requires stoichiometric control | |

| CrO₃ | Acetic acid, 25°C | 2-(2-Carboxyethoxy)acetic acid | Forms diacid derivatives |

Oxidation pathways are highly dependent on reaction stoichiometry and temperature.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions.

Example: Chlorination with Thionyl Chloride

| Reagents | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| SOCl₂ + Pyridine | Toluene | 10–25°C | 2-(2-Chloroethoxy)ethyl acetate | 89% |

This reaction proceeds via a two-step mechanism, with pyridine neutralizing HCl byproducts .

Protection Reactions

The hydroxyl group is often protected to prevent undesired side reactions during synthesis.

Tetrahydropyran (THP) Protection

THP protection is reversible under acidic conditions, making it valuable in multi-step syntheses .

Esterification and Transesterification

The hydroxyl group can be further esterified or transesterified.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, H₂SO₄ | 2-(2-Acetoxyethoxy)ethyl acetate | 90% | |

| Transesterification (MeOH) | Methanol, H₂SO₄ | Methyl (2-hydroxyethoxy)acetate | 88% |

Key Mechanistic Insights

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, molecular data, and applications of Ethyl (2-hydroxyethoxy)acetate and related compounds:

Key Differences in Properties and Reactivity

- This property aligns with its presence in antibacterial extracts, where polar interactions with microbial targets are plausible.

- Reactivity : Chloro-substituted derivatives (e.g., Ethyl 2-(2-Chloroethoxy)acetate) exhibit higher electrophilicity, enabling nucleophilic substitution reactions in synthetic pathways . In contrast, the hydroxy group in this compound may participate in hydrogen bonding or ester hydrolysis under specific conditions.

- Thermal Stability : Ethyl 2-Chloroacetoacetate, with a ketone group, is reactive in high-temperature processes (e.g., continuous-flow synthesis), whereas hydroxyethoxy analogs may decompose due to hydroxyl group instability .

Q & A

Q. What are the recommended synthetic routes for Ethyl (2-hydroxyethoxy)acetate, and how can purity be optimized?

this compound can be synthesized via esterification between 2-hydroxyethoxyacetic acid and ethanol under acidic catalysis. A typical protocol involves refluxing equimolar amounts of the acid and alcohol with a catalytic amount of sulfuric acid (0.5–1.0 mol%) at 80–100°C for 4–6 hours . Post-synthesis, purification via fractional distillation (under reduced pressure, ~20 mmHg) or recrystallization (using ethyl acetate/hexane mixtures) ensures >95% purity. Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization is advised .

Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?

- NMR : Use -NMR to identify the ethyl ester protons (δ 1.2–1.4 ppm, triplet) and the ether-linked methylene groups (δ 3.5–4.0 ppm). -NMR confirms the ester carbonyl at ~170 ppm .

- GC-MS : Analyze using a polar column (e.g., DB-WAX) with a temperature ramp (50°C to 250°C at 10°C/min). The molecular ion peak (m/z 162) and fragments (e.g., m/z 89 for the hydroxyethoxy moiety) aid identification .

- IR : Key peaks include ester C=O (~1740 cm) and ether C-O (~1100 cm) .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Keep in a tightly sealed container at 4°C, away from oxidizers and heat sources.

- Spills : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous organic waste .

Q. How is this compound applied in organic synthesis?

It serves as a solvent or intermediate in synthesizing complex esters and ethers. For example, it facilitates the preparation of polyethylene glycol (PEG)-modified compounds for drug delivery systems due to its bifunctional (ether and ester) groups .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., Henry’s Law constants) for this compound be resolved?

Discrepancies in Henry’s Law constants (e.g., 4.7–8.9 mol/(kg·bar) ) arise from measurement techniques (static vs. dynamic headspace). To resolve:

Q. What reaction mechanisms govern the degradation of this compound in aqueous environments?

Hydrolysis dominates under alkaline conditions (pH > 9), cleaving the ester bond to yield 2-hydroxyethoxyacetic acid and ethanol. Kinetic studies show pseudo-first-order behavior with ≈ 0.05 h at pH 10 . For oxidative degradation (e.g., UV/HO), hydroxyl radicals target the ether linkage, forming glyoxylic acid and acetate .

Q. What computational strategies predict the interaction of this compound with biological targets?

Q. How can isotopic labeling (e.g., 13C^{13}C13C-ethyl groups) elucidate metabolic pathways?

Synthesize -labeled this compound via -ethanol esterification. Track metabolites in vitro (e.g., liver microsomes) using LC-HRMS. Key metabolites include 2-hydroxyethoxyacetic acid (m/z 121.0295) and deuterated ethanol (-NMR) .

Q. What experimental designs address contradictions in toxicity profiles across studies?

Q. How does linker length (e.g., PEGylation) affect the efficacy of this compound in PROTACs?

Optimize by synthesizing derivatives with varying ethylene glycol units (n = 1–3). Test proteasome-mediated degradation efficiency (e.g., for BRD4) via Western blot. Longer linkers (>2 units) enhance ternary complex formation but reduce cellular permeability .

Methodological Notes

- Data Validation : Cross-reference physicochemical properties (e.g., boiling point, solubility) with NIST Chemistry WebBook and PubChem .

- Synthesis Scaling : For industrial translation, adopt continuous-flow reactors (residence time ~30 min) with immobilized acid catalysts to improve yield (>85%) .

- Analytical Calibration : Use certified reference standards (e.g., Cayman Chemical’s Ethyl 2-phenylacetoacetate, ≥98%) for GC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.